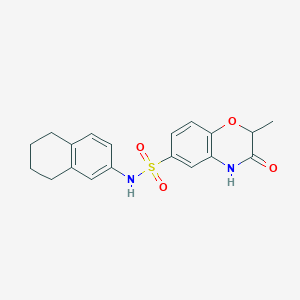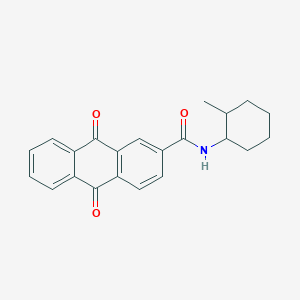![molecular formula C16H14F3NO2 B270686 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. TFPP is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TFPP has different properties than fenofibrate, making it a unique compound with potential applications in scientific research.
Mécanisme D'action
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide activates PPARs by binding to their ligand-binding domain, leading to conformational changes that allow for the recruitment of coactivator proteins. This results in the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide treatment can lead to changes in lipid metabolism, including increased fatty acid oxidation and decreased triglyceride levels. Additionally, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to selectively activate PPARα and PPARγ without affecting other PPAR isoforms. This allows for the specific study of the biological processes regulated by these receptors. However, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's synthetic nature may limit its use in certain experiments, as natural ligands may be preferred in some cases.
Orientations Futures
1. Investigating the role of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in regulating lipid metabolism and glucose homeostasis in human cells and tissues.
2. Exploring the potential therapeutic applications of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide in treating metabolic disorders such as diabetes and obesity.
3. Studying the effects of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide on inflammation and immune function.
4. Developing more selective PPAR agonists based on the structure of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
5. Investigating the potential of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide as a tool for studying the role of PPARs in cancer biology.
Méthodes De Synthèse
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized through a multistep process starting from commercially available materials. The first step involves the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with phenol to form 2-phenoxy-3-(trifluoromethyl)benzaldehyde. Finally, the aldehyde group is reduced to form the desired product, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide has been used in several scientific studies as a research tool due to its ability to activate peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are transcription factors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide's ability to activate PPARs makes it a potential candidate for studying these biological processes.
Propriétés
Nom du produit |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C16H14F3NO2 |
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11(22-14-8-3-2-4-9-14)15(21)20-13-7-5-6-12(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
Clé InChI |
NTSZCBNHKYZDJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)